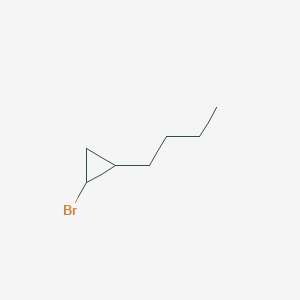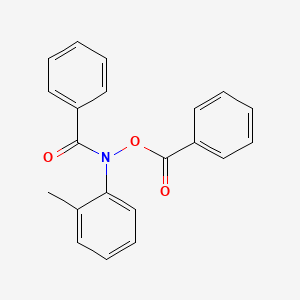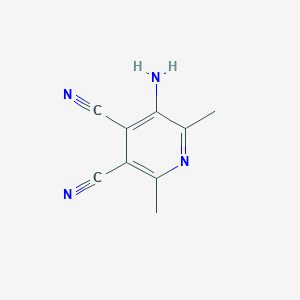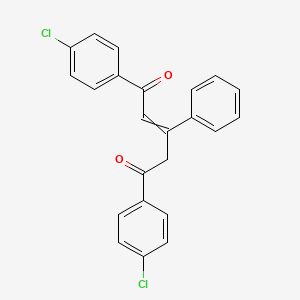
2-Pentene-1,5-dione, 1,5-bis(4-chlorophenyl)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentene-1,5-dione, 1,5-bis(4-chlorophenyl)-3-phenyl- is an organic compound that belongs to the class of diketones These compounds are characterized by the presence of two ketone groups within their molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentene-1,5-dione, 1,5-bis(4-chlorophenyl)-3-phenyl- typically involves multi-step organic reactions. One common method might include the aldol condensation of appropriate precursors, followed by selective chlorination and phenylation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing more efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols or other reduced forms.
Substitution: The chlorophenyl groups may participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Pentene-1,5-dione, 1,5-bis(4-chlorophenyl)-3-phenyl- can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound might be used in the production of specialty chemicals, polymers, or as a precursor for advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Pentene-1,5-dione, 1,5-bis(4-chlorophenyl)-3-phenyl- would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Pentene-1,5-dione, 1,5-bis(4-methylphenyl)-3-phenyl-
- 2-Pentene-1,5-dione, 1,5-bis(4-fluorophenyl)-3-phenyl-
- 2-Pentene-1,5-dione, 1,5-bis(4-bromophenyl)-3-phenyl-
Uniqueness
The presence of chlorophenyl groups in 2-Pentene-1,5-dione, 1,5-bis(4-chlorophenyl)-3-phenyl- may impart unique chemical and physical properties, such as increased reactivity or specific interactions with biological targets, distinguishing it from its analogs.
Propiedades
Número CAS |
91231-91-3 |
|---|---|
Fórmula molecular |
C23H16Cl2O2 |
Peso molecular |
395.3 g/mol |
Nombre IUPAC |
1,5-bis(4-chlorophenyl)-3-phenylpent-2-ene-1,5-dione |
InChI |
InChI=1S/C23H16Cl2O2/c24-20-10-6-17(7-11-20)22(26)14-19(16-4-2-1-3-5-16)15-23(27)18-8-12-21(25)13-9-18/h1-14H,15H2 |
Clave InChI |
OFQLHSBQJNVIHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=C(C=C2)Cl)CC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methoxybicyclo[3.2.1]oct-6-ene](/img/structure/B14371796.png)
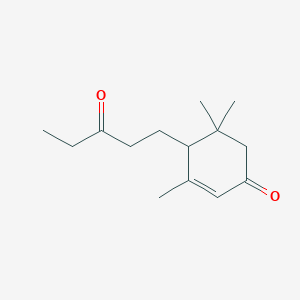
![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14371805.png)
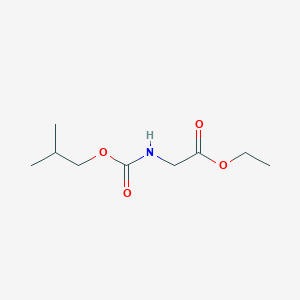
![Methyl [(2R,6R)-6-formyloxan-2-yl]acetate](/img/structure/B14371816.png)
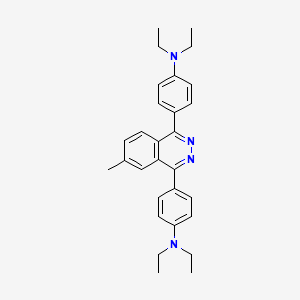

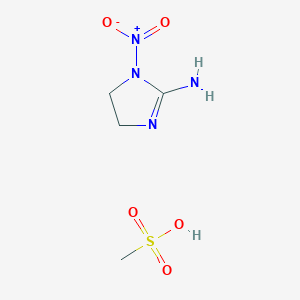
silane](/img/structure/B14371840.png)

